bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride
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Overview
Description
Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride: is a synthetic organic compound with the molecular formula C({20})H({29})Cl({3})N({6})O(_{2}) It is characterized by the presence of pyridine and pyrrolidine moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride typically involves the following steps:
Formation of Pyrrolidine-3-carboxamide: The initial step involves the reaction of pyrrolidine with a carboxylic acid derivative to form pyrrolidine-3-carboxamide.
Introduction of Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where pyridine is reacted with the pyrrolidine-3-carboxamide under controlled conditions.
Formation of the Bis Compound: Two molecules of N-(pyridin-2-yl)pyrrolidine-3-carboxamide are then coupled to form the bis compound.
Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4}))
Reduction: Sodium borohydride (NaBH({4}))
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings
Reduction: Reduced forms of the carboxamide group
Substitution: New compounds with substituted pyridin-2-yl groups
Scientific Research Applications
Chemistry
In chemistry, bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest in the development of new pharmaceuticals.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl and pyrrolidine moieties allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to changes in biochemical pathways, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidine-3-carboxamide: A precursor in the synthesis of the bis compound, with similar chemical properties but lacking the bis structure.
Bis(N-(pyridin-2-yl)pyrrolidine-2-carboxamide): A structurally similar compound with the pyrrolidine ring substituted at a different position.
Bis(N-(pyridin-3-yl)pyrrolidine-3-carboxamide): Another analog with the pyridine ring substituted at a different position.
Uniqueness
Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-pyridin-2-ylpyrrolidine-3-carboxamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13N3O.3ClH/c2*14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;;/h2*1-3,5,8,11H,4,6-7H2,(H,12,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOJZDXNUNAULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CC=CC=N2.C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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